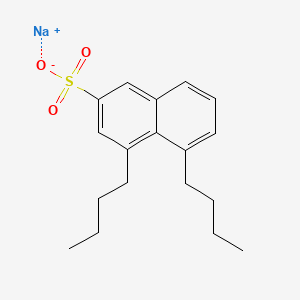![molecular formula C37H34N3O8P B570689 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate CAS No. 131622-85-0](/img/new.no-structure.jpg)
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate is a complex organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amino acids in solid-phase peptide synthesis. This compound is particularly significant in the field of biochemistry and organic chemistry due to its role in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate typically involves multiple steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected L-tyrosine is then esterified with phenylmethyl alcohol to form the phenylmethyl ester.
Phosphorylation: The final step involves the phosphorylation of the phenylmethyl ester using bis(2-cyanoethyl) phosphate under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the protection, esterification, and phosphorylation reactions in batches.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Phosphate Group Reactions: The phosphate group can participate in various substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used.
Phosphate Reactions: Nucleophiles such as amines or alcohols can react with the phosphate group under mild conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the ester bond yields the free carboxylic acid.
Substituted Phosphates: Reactions with nucleophiles yield various substituted phosphate derivatives.
Applications De Recherche Scientifique
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Bioconjugation: The compound is used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or imaging agents.
Medicinal Chemistry: It is used in the development of peptide-based therapeutics and diagnostic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Mécanisme D'action
The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate involves:
Protection and Deprotection: The Fmoc group protects the amino group during peptide synthesis and is removed when the amino group is needed for further reactions.
Phosphate Group Functionality: The phosphate group can participate in various biochemical reactions, acting as a leaving group or a reactive site for nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine
- Fmoc-Phe-OH
- Fmoc-Glu (OtBu)-OH
Uniqueness
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine Phenylmethyl Ester Bis(2-cyanoethyl) Phosphate is unique due to its specific combination of protecting groups and functional groups, making it particularly useful in peptide synthesis and bioconjugation. Its ability to undergo multiple types of reactions and its versatility in various applications highlight its significance in scientific research.
Propriétés
Numéro CAS |
131622-85-0 |
|---|---|
Formule moléculaire |
C37H34N3O8P |
Poids moléculaire |
679.666 |
Nom IUPAC |
benzyl (2S)-3-[4-[bis(2-cyanoethoxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C37H34N3O8P/c38-20-8-22-46-49(43,47-23-9-21-39)48-29-18-16-27(17-19-29)24-35(36(41)44-25-28-10-2-1-3-11-28)40-37(42)45-26-34-32-14-6-4-12-30(32)31-13-5-7-15-33(31)34/h1-7,10-19,34-35H,8-9,22-26H2,(H,40,42)/t35-/m0/s1 |
Clé InChI |
QWYVWAQCGZYFLW-DHUJRADRSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OP(=O)(OCCC#N)OCCC#N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)


![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)






